molecular formula C12H17NO B609907 Pentedrone CAS No. 879722-57-3

Pentedrone

Cat. No. B609907
M. Wt: 191.27
InChI Key: WLIWIUNEJRETFX-UHFFFAOYSA-N

Description

Pentedrone, also known as α-methylaminovalerophenone, is a stimulant of the cathinone class . It has been sold as a designer drug and has been found since 2010 as an ingredient in a number of “bath salt” mixes sold as legal highs . Pentedrone belongs to a group of compounds known as substituted cathinones .


Molecular Structure Analysis

The molecular formula of Pentedrone is C12H17NO . Its molar mass is 191.274 g·mol−1 . The structure of Pentedrone has been analyzed by NMR and GC-MS .


Chemical Reactions Analysis

Pentedrone has been studied for its derivatization potential towards nine synthetic cathinones by gas chromatography-mass spectrometry (GC-MS) . The anhydrides studied proved to be suitable for synthetic cathinones .


Physical And Chemical Properties Analysis

Pentedrone is usually found as an off-white or white crystalline powder . It dissolves effectively in organic solvents but only slightly in water .

Scientific Research Applications

Spectroscopic Characterization and Analysis

Pentedrone, a designer drug, has been characterized using various spectroscopic techniques. A study by Westphal et al. (2012) detailed its characterization through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. This research is crucial for understanding the chemical structure and properties of pentedrone.

Enantioselectivity and Metabolic Profiling

Pentedrone demonstrates enantioselectivity in metabolic processes, which can result in distinct metabolic profiles and subsequent effects. Silva et al. (2022) explored the hepatic cytotoxic and metabolic profile of pentedrone enantiomers using in vitro models. This research sheds light on the different metabolic pathways and potential toxicity of pentedrone's enantiomers, highlighting its complexity in biological systems (Silva et al., 2022).

Dopaminergic Activity and Addictive Potential

A study by Hwang et al. (2017) investigated the effects of pentedrone on the dopaminergic system. They found that pentedrone increased the mRNA expression of dopamine receptors and transporters in PC-12 cells. This research is significant in understanding the addictive properties of pentedrone and its impact on the dopaminergic system (Hwang et al., 2017).

Permeability Studies Using Caco-2 Cell Line

Enantioselectivity in the permeability of pentedrone through the intestinal barrier was studied using the Caco-2 cell line. This research, conducted by Silva et al. (2020), provides insights into how pentedrone and its enantiomers are absorbed in the human body, which is essential for understanding its pharmacokinetics (Silva et al., 2020).

Chemical Analysis for Identification

Maheux et al. (2012) focused on the synthesis and complete characterization of pentedrone using various techniques like FTIR, NMR, GC/MS, and ESI-HRMS. This analytical approach is vital for identifying and confirming the presence of pentedrone in various samples (Maheux et al., 2012).

Hepatotoxicity Mechanisms

Valente et al. (2016) assessed the hepatotoxicity of pentedrone in primary rat hepatocytes and HepaRG cells, comparing its effects with other cathinones. The study provides insights into the mechanisms underlying pentedrone-induced liver damage and helps in understanding its toxicological profile (Valente et al., 2016).

Resolution and Determination of Absolute Configuration

The enantioresolution of pentedrone was achieved at a multi-milligram scale by liquid chromatography, as described by Silva et al. (2018). This research is pivotal in determining the absolute configuration of pentedrone enantiomers, contributing to the detailed understanding of its stereoselectivity (Silva et al., 2018).

Safety And Hazards

Pentedrone has been linked to at least one death where it was combined with α-PVP and caused heart failure . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

2-(methylamino)-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIWIUNEJRETFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014184
Record name Pentedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentedrone

CAS RN

879722-57-3
Record name Pentedrone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentedrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879722-57-3
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Record name PENTEDRONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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